molecular formula C12H12BrN3O B12625314 2-Amino-5-{[(3-bromopyridin-2-yl)amino]methyl}phenol CAS No. 920511-91-7

2-Amino-5-{[(3-bromopyridin-2-yl)amino]methyl}phenol

Cat. No.: B12625314
CAS No.: 920511-91-7
M. Wt: 294.15 g/mol
InChI Key: JVTNOWGWAYZEGJ-UHFFFAOYSA-N
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Description

2-Amino-5-{[(3-bromopyridin-2-yl)amino]methyl}phenol is a complex organic compound that features both amino and bromopyridine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-{[(3-bromopyridin-2-yl)amino]methyl}phenol typically involves the reaction of 2-amino-5-bromopyridine with a suitable phenolic compound under controlled conditions. The reaction often requires the presence of a catalyst and may be carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is designed to ensure consistent quality and high throughput. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-{[(3-bromopyridin-2-yl)amino]methyl}phenol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure high selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of functionalized pyridine compounds .

Scientific Research Applications

2-Amino-5-{[(3-bromopyridin-2-yl)amino]methyl}phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-5-{[(3-bromopyridin-2-yl)amino]methyl}phenol involves its interaction with specific molecular targets. The amino and bromopyridine groups allow it to bind to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biochemical effects .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-bromopyridine: A simpler analog that lacks the phenolic group.

    5-Amino-3-bromo-2-chloropyridine: Contains additional chlorine substitution.

    5-Bromopyridine: Lacks the amino and phenolic groups

Uniqueness

2-Amino-5-{[(3-bromopyridin-2-yl)amino]methyl}phenol is unique due to its combination of functional groups, which confer specific reactivity and binding properties. This makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

920511-91-7

Molecular Formula

C12H12BrN3O

Molecular Weight

294.15 g/mol

IUPAC Name

2-amino-5-[[(3-bromopyridin-2-yl)amino]methyl]phenol

InChI

InChI=1S/C12H12BrN3O/c13-9-2-1-5-15-12(9)16-7-8-3-4-10(14)11(17)6-8/h1-6,17H,7,14H2,(H,15,16)

InChI Key

JVTNOWGWAYZEGJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)NCC2=CC(=C(C=C2)N)O)Br

Origin of Product

United States

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